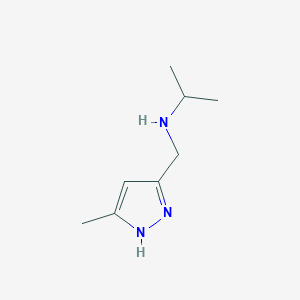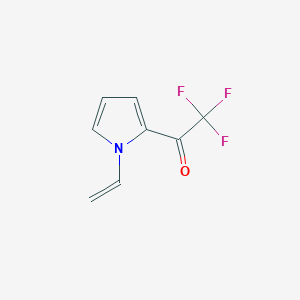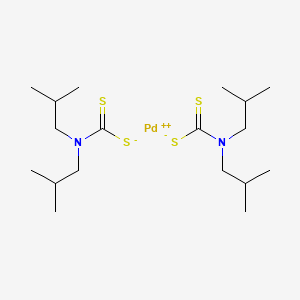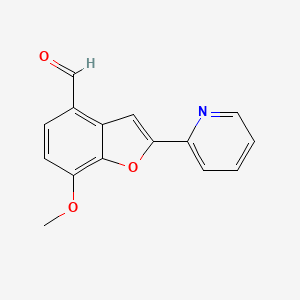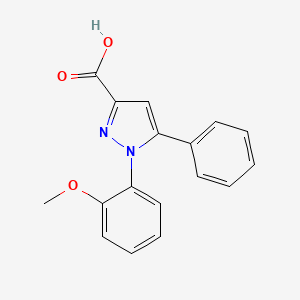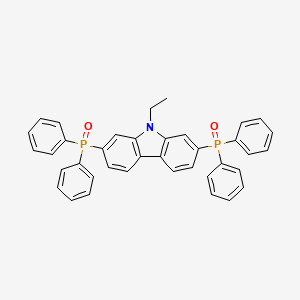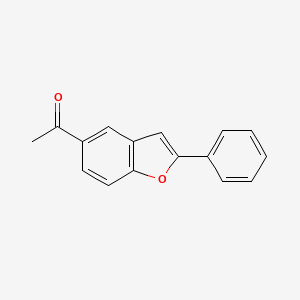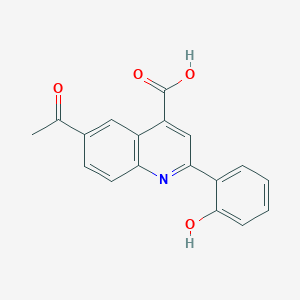
6-Acetyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an acetyl group at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. These substitutions confer unique chemical properties and potential biological activities to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques can enhance the efficiency and yield of the process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial requirements for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups (acetyl and carboxylic acid) can be reduced to their corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and altered gene expression . This can result in the induction of cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form strong hydrophobic interactions with residues in the active site of enzymes contributes to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the acetyl and hydroxyphenyl groups.
6-Methyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but has a methyl group instead of an acetyl group.
Uniqueness
6-Acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and hydroxyphenyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a therapeutic agent by providing multiple sites for interaction with biological targets.
Properties
CAS No. |
89684-57-1 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
6-acetyl-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H13NO4/c1-10(20)11-6-7-15-13(8-11)14(18(22)23)9-16(19-15)12-4-2-3-5-17(12)21/h2-9,21H,1H3,(H,22,23) |
InChI Key |
QZASFAZOZIXQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


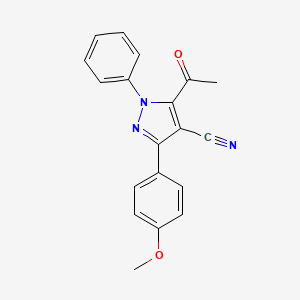
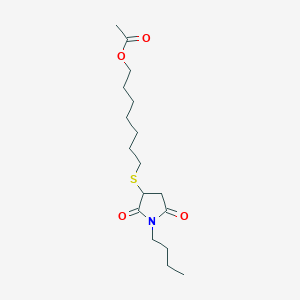
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
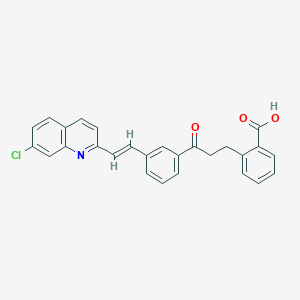
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
